molecular formula C10H11NO2 B2535428 N-(4-hydroxy-2-methylphenyl)prop-2-enamide CAS No. 99060-04-5

N-(4-hydroxy-2-methylphenyl)prop-2-enamide

Cat. No.: B2535428
CAS No.: 99060-04-5
M. Wt: 177.203
InChI Key: WPYQUMTUPDFJOA-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-methylphenyl)prop-2-enamide is an organic compound with the molecular formula C10H11NO2 It is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, along with a prop-2-enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-methylphenyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-methylbenzaldehyde with prop-2-enamide under basic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.

    Reduction: Formation of N-(4-hydroxy-2-methylphenyl)prop-2-enamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-hydroxy-2-methylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-3-methylphenyl)prop-2-enamide
  • N-(4-hydroxy-2-ethylphenyl)prop-2-enamide
  • N-(4-hydroxy-2-methoxyphenyl)prop-2-enamide

Uniqueness

N-(4-hydroxy-2-methylphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a hydroxy and a methyl group in specific positions can lead to distinct interactions with biological targets compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-hydroxy-2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-10(13)11-9-5-4-8(12)6-7(9)2/h3-6,12H,1H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYQUMTUPDFJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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